molecular formula C27H23N3 B14149500 3,3'-(1H-indol-3-ylmethanediyl)bis(2-methyl-1H-indole) CAS No. 15097-60-6

3,3'-(1H-indol-3-ylmethanediyl)bis(2-methyl-1H-indole)

Cat. No.: B14149500
CAS No.: 15097-60-6
M. Wt: 389.5 g/mol
InChI Key: IACQBBKPAOEELN-UHFFFAOYSA-N
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Description

3-[Bis(2-methyl-1H-indole-3-yl)methyl]-1H-indole is a complex organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. This compound, characterized by its three indole moieties, is of particular interest due to its potential biological activities and applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[Bis(2-methyl-1H-indole-3-yl)methyl]-1H-indole typically involves the alkylation of indoles. One common method is the lithium tert-butoxide-promoted synthesis, where indoles react with alcohols under air . This method is advantageous due to its metal catalyst-free nature and high yields. The reaction conditions often involve the use of lithium tert-butoxide as a base and oxygen in the air as an oxidant.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. The scalability of the lithium tert-butoxide-promoted synthesis makes it suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

3-[Bis(2-methyl-1H-indole-3-yl)methyl]-1H-indole undergoes various chemical reactions, including:

    Oxidation: The indole moieties can be oxidized under specific conditions.

    Reduction: Reduction reactions can modify the functional groups attached to the indole rings.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophilic reagents like halogens and nitrating agents are employed under acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of indole-3-carboxylic acids, while substitution reactions can introduce various functional groups onto the indole rings.

Scientific Research Applications

3-[Bis(2-methyl-1H-indole-3-yl)methyl]-1H-indole has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[Bis(2-methyl-1H-indole-3-yl)methyl]-1H-indole involves its interaction with specific molecular targets and pathways. The indole moieties can interact with cellular receptors and enzymes, influencing various biological processes. For example, the compound may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[Bis(2-methyl-1H-indole-3-yl)methyl]-1H-indole is unique due to its three indole moieties, which may enhance its biological activities compared to compounds with fewer indole units. Its specific structure allows for unique interactions with molecular targets, making it a valuable compound for scientific research and potential therapeutic applications.

Properties

CAS No.

15097-60-6

Molecular Formula

C27H23N3

Molecular Weight

389.5 g/mol

IUPAC Name

3-[1H-indol-3-yl-(2-methyl-1H-indol-3-yl)methyl]-2-methyl-1H-indole

InChI

InChI=1S/C27H23N3/c1-16-25(19-10-4-7-13-23(19)29-16)27(21-15-28-22-12-6-3-9-18(21)22)26-17(2)30-24-14-8-5-11-20(24)26/h3-15,27-30H,1-2H3

InChI Key

IACQBBKPAOEELN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C(C3=CNC4=CC=CC=C43)C5=C(NC6=CC=CC=C65)C

Origin of Product

United States

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